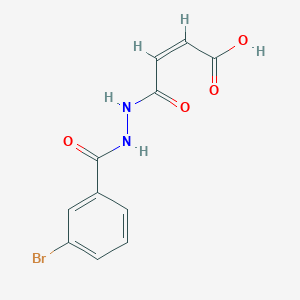

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid

Description

(Z)-4-(2-(3-Bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid is a synthetic organic compound featuring a hydrazinyl linker bridging a 3-bromobenzoyl group and a Z-configured α,β-unsaturated oxobut-2-enoic acid moiety. The Z stereochemistry at the double bond ensures a planar configuration, which is critical for molecular interactions in biological systems.

Properties

IUPAC Name |

(Z)-4-[2-(3-bromobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQRBLYQVYZPER-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid typically involves the reaction of 3-bromobenzoic acid with hydrazine to form 3-bromobenzoyl hydrazide. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydrazinyl group may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s core structure—a hydrazine-linked aromatic group conjugated to an α,β-unsaturated carboxylic acid—is shared with several analogs. Substituent variations on the aromatic ring and the nature of the linker significantly influence bioactivity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Overview of Structural Analogs

Stereochemical and Functional Group Impact

- Z Configuration: The Z stereochemistry in the oxobut-2-enoic acid moiety is conserved in active analogs (e.g., compound), suggesting its necessity for maintaining planar geometry and optimal protein binding .

- Hydrazine vs.

- Halogen Effects : Bromine and chlorine substituents (e.g., in and the target compound) enhance lipophilicity and van der Waals interactions, critical for membrane penetration and binding to hydrophobic protein pockets .

Biological Activity

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structural properties, and biological activities of this compound, drawing on diverse scientific literature.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 3-bromobenzoic acid with hydrazine to form 3-bromobenzoyl hydrazide. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reactions often utilize solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .

Chemical Structure

The compound features a bromobenzoyl group, a hydrazinyl group, and an oxobutenoic acid moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing acylhydrazone moieties, including this compound. Research indicates that such compounds can exhibit significant antibacterial effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy is often linked to the lipophilicity of the compounds and the specific substituents present .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial against MRSA | |

| Acylhydrazones | Various antibacterial activities |

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its potential anticancer activity. Studies suggest that compounds in this class may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell growth .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the hydrazinyl group may participate in hydrogen bonding and electrostatic interactions that further modulate biological activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on various acylhydrazones demonstrated that certain derivatives showed comparable or superior antibacterial activity to established antibiotics against resistant strains. The study emphasized that structural modifications could enhance bioactivity .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of acylhydrazones revealed that some compounds did not exhibit toxicity towards normal cell lines while effectively inhibiting cancer cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving hydrazine derivatives and α,β-unsaturated carbonyl precursors. A common approach involves:

Condensation of 3-bromobenzoyl hydrazine with maleic anhydride to form the hydrazinyl-oxobut-2-enoic acid backbone.

Stereoselective control (Z-configuration) is achieved using polar aprotic solvents (e.g., DMF) at 0–5°C to minimize isomerization .

- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly impact yield and stereochemical purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) and deshielded carbonyl signals .

- IR Spectroscopy : Detect N–H stretching (3200–3300 cm⁻¹) and conjugated C=O bands (1680–1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₈BrN₂O₄ requires [M+H]⁺ = 327.97) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Potentiometric Titration : Effective due to its dissociation constant (pKa ~2.8–3.1), similar to structurally related hydrazinyl-oxobut-2-enoic acids .

- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) for separation; detection at λ = 254 nm .

Advanced Research Questions

Q. How do solubility limitations of this compound affect experimental design in biological assays?

- Methodological Answer :

- The compound is water-insoluble but dissolves in DMSO or ethanol (solubility: <0.1 mg/mL in water, >50 mg/mL in DMSO).

- Workarounds :

- Use co-solvents (e.g., ≤1% DMSO) to maintain biological activity without cytotoxicity .

- Nanoformulation (liposomes) enhances bioavailability for in vivo studies .

Q. What computational strategies can predict its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the bromobenzoyl group’s hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER) .

- Key Insight : The hydrazinyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

Q. How can contradictory data on its biological activity (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Source Analysis : Variability often arises from assay conditions (e.g., cell lines, serum content). Standardize protocols using CLSI guidelines.

- Dose-Response Validation : Repeat assays with internal controls (e.g., staurosporine for apoptosis studies) and orthogonal methods (e.g., SPR for binding affinity) .

- Example : Discrepancies in IC₅₀ against Caco-2 cells (33.7% vs. 45.5% viability) were linked to differences in incubation time .

Q. What crystallographic techniques are optimal for resolving its 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX programs for data refinement. Key steps:

Grow crystals via slow evaporation (solvent: methanol/ethyl acetate).

Resolve Z-configuration via anomalous scattering (Cu-Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.